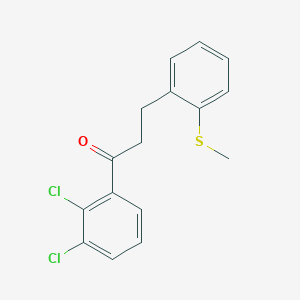

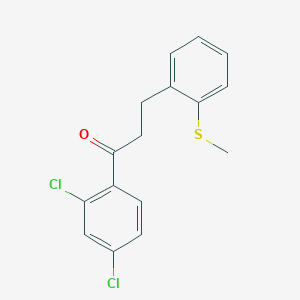

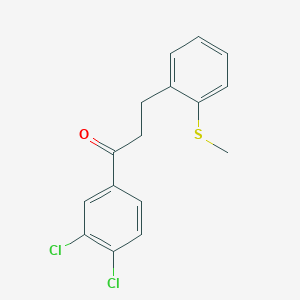

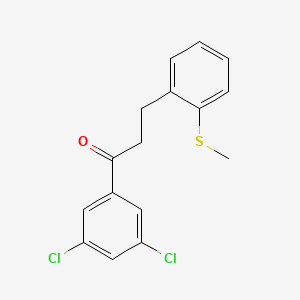

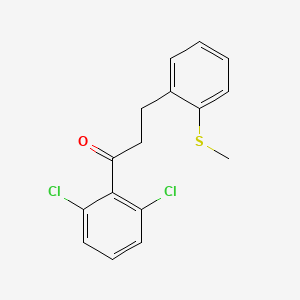

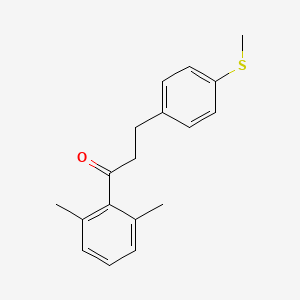

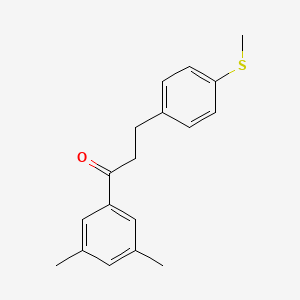

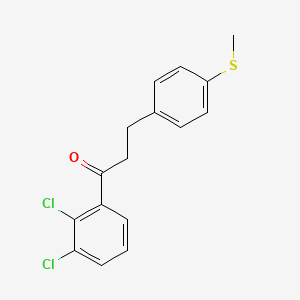

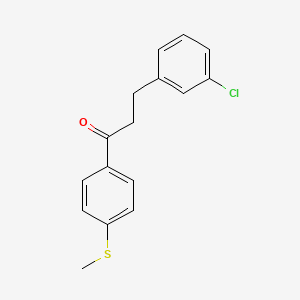

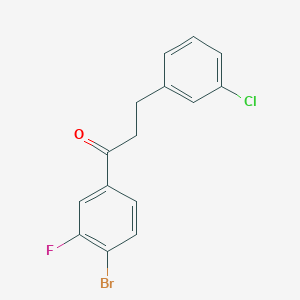

1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one, also known as 3,5-dichloro-2,6-dimethylphenyl propan-1-one, is a chemical compound of the class of organic compounds known as phenylpropanones. It is a colorless to pale yellow solid with a molecular formula of C13H13Cl2O and a molecular weight of 260.15 g/mol. This compound has a wide range of applications in the scientific field and is used as a synthetic intermediate for the production of various chemicals and pharmaceuticals.

Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

A study by (Jasinski et al., 2007) explored the molecular structure of a closely related compound, demonstrating the angles and conformations between different phenyl groups. This type of research is vital for understanding molecular interactions and structural properties, which are fundamental in materials science and molecular design.

Polymer Synthesis

(Percec & Wang, 1990) discussed the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) using phase transfer catalyzed polymerization. The chemical structure of the compound could potentially play a role in similar polymerization processes, contributing to the development of new polymeric materials.

Pharmacological Research Tool

Research by (Croston et al., 2002) identified a compound structurally similar to 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one as a nonpeptidic agonist of the urotensin-II receptor. Compounds like this can serve as valuable tools in pharmacological research, helping to understand receptor mechanisms and potentially leading to new drug discoveries.

Organic Synthesis and Derivatization

The work by (Borgarelli et al., 2022) on the synthesis and derivatization of a 1,4-dihydropyridine scaffold highlights the utility of similar compounds in organic synthesis. The unique properties of such compounds allow for versatile reactions and the creation of diverse chemical structures.

Molecular Complexes and Photonic Materials

(Toda et al., 1985) studied the structures of molecular complexes involving compounds with similar structures. Understanding these interactions is crucial in the development of advanced materials, including photonic materials for applications in optics and electronics.

Catalysis in Polymer Chemistry

(Wei et al., 1991) researched the preparation of telechelics by oxidative coupling polymerization, involving compounds with phenyl groups similar to the one . Such research contributes to the field of catalysis in polymer chemistry, enabling the creation of new polymers with specific properties.

Propriétés

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-4-3-5-12(2)16(11)6-7-17(20)13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHHSWQLAHFQEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644812 |

Source

|

| Record name | 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

CAS RN |

898755-26-5 |

Source

|

| Record name | 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.